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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-
CAS No.: 100055-08-1
Cat. No.: B1663981

Get Quote

Executive Summary

1-Pentanol, 5-(p-aminophenoxy)- (CAS: 100055-08-1) is a specialized heterobifunctional
linker widely utilized in the design of Proteolysis Targeting Chimeras (PROTACSs) and Antibody-
Drug Conjugates (ADCSs). Unlike standard polyethylene glycol (PEG) or purely aliphatic chains,
this molecule integrates a rigid aromatic "anchor" (the phenoxy group) with a flexible aliphatic
"spacer" (the pentyl chain).

This guide details the strategic application of this linker, focusing on its unique ability to
modulate the physicochemical properties (LogP, TPSA) of bifunctional molecules while
providing a stable, orthogonal conjugation platform.

Key Technical Specifications
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Property Specification

IUPAC Name 5-(4-aminophenoxy)pentan-1-ol

Molecular Formula

Molecular Weight 195.26 g/mol

) 1x Primary Aniline (Nucleophile), 1x Primary
Functional Handles ) ]
Alcohol (Nucleophile/Electrophile precursor)

Linker Length ~9.5 A (extended conformation)
N DMSO (>50 mg/mL), DMF, Methanol; Low
Solubility -
solubility in water.[1][2]
- ~4.8 - 5.2 (Less basic than alkyl amines,
pKa (Aniline)

requires specific coupling conditions)

Structural Anatomy & Design Logic

The utility of 5-(p-aminophenoxy)-1-pentanol lies in its dual-zone architecture. It is not merely a
passive connector; it actively influences the spatial orientation of the conjugated payloads.

Functional Zones
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Figure 1: Functional anatomy of the linker showing distinct reactive zones.[3][4][5][6][7]

Mechanistic Advantages[2][8]
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o Electronic Modulation: The ether oxygen at the para position increases the nucleophilicity of
the aniline compared to electron-deficient arylamines, facilitating amide coupling reactions

without requiring harsh temperatures.

o Entropic Balance: The C5 pentyl chain provides sufficient degrees of freedom to allow
ternary complex formation (in PROTACS) without the "floppiness" associated with long PEG
chains, which can reduce cell permeability.

o Metabolic Stability: The aryl-alkyl ether bond is generally resistant to plasma esterases,
ensuring the linker remains intact during systemic circulation.

Application Workflow: PROTAC Synthesis

The most critical application of this linker is connecting an E3 ligase ligand (e.g., VHL or
Cereblon binder) to a target protein ligand (Warhead). The following workflow assumes the
Aniline is coupled to a Carboxylic Acid on the E3 Ligand, and the Alcohol is activated to attach
the Warhead.

Workflow Diagram
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Figure 2: Convergent synthesis strategy fo
linker.

r PROTAC generation using the amino-alcohol

Detailed Experimental Protocols

Protocol A: Amide Coupli

ng (Aniline Functionalization)

Objective: Conjugate the linker's amine group to a carboxylic acid-containing E3 ligase ligand

(e.g., VHL-COOH).
Reagents:
e E3 Ligand-COOH (1.0 equiv)

e 1-Pentanol, 5-(p-aminophenoxy)- (1.1

equiv)
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e HATU (1.2 equiv)

o DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
e Solvent: Anhydrous DMF or DMAc

Procedure:

 Activation: Dissolve the E3 Ligand-COOH in anhydrous DMF (0.1 M concentration). Add
HATU and DIPEA. Stir at room temperature (RT) for 15 minutes to generate the activated
ester.

o Note: The color may shift to yellow/orange.
e Coupling: Add 1-Pentanol, 5-(p-aminophenoxy)- directly to the reaction mixture.
e Incubation: Stir at RT for 4-16 hours. Monitor by LC-MS.

o Target Mass: Mass of Ligand + 195.26 - 18.02 (water loss).
o Work-up: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over

8]

Purification: Flash column chromatography (DCM/MeOH gradient).

Critical Checkpoint: The aniline is less nucleophilic than an alkyl amine. If conversion is low
(<50% after 4h), heat the reaction to 40°C or switch to COMU coupling agent, which is often
superior for arylamines.

Protocol B: Hydroxyl Activation (Mitsunobu Reaction)

Objective: Conjugate the linker's hydroxyl group to a phenolic Warhead (ether formation).
Reagents:

e Intermediate (E3-Linker-OH) from Protocol A (1.0 equiv)
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Phenolic Warhead (1.2 equiv)

Triphenylphosphine (

) (1.5 equiv)

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

Solvent: Anhydrous THF or Toluene

Procedure:

Preparation: Dissolve E3-Linker-OH, Phenolic Warhead, and

in anhydrous THF under inert atmosphere (
or Ar). Cool to 0°C.

o Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.
o Reaction: Allow the mixture to warm to RT and stir for 12—24 hours.
e Quenching: Add a small amount of water or methanol.

 Purification: Concentrate in vacuo. Purify via Preparative HPLC (C18 column,
Water/Acetonitrile + 0.1% Formic Acid).

Alternative (If Mitsunobu fails): Convert the alcohol to a Tosylate (TsCl, Pyridine) or Mesylate
(MsClI, TEA), then perform a

displacement with the Warhead using
in DMF at 60°C.

Quality Control & Characterization

To validate the integrity of the linker post-conjugation, look for these specific spectral
signatures:
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Technique Signature Signal Interpretation

The p-substituted aromatic ring
of the linker. Distinct doublet
6.8—7.5 ppm (AA'BB' system) patterns confirm the phenoxy

unit is intact.

1H NMR

rotons adjacent to the
1H NMR 3.9-4.0 ppm (Triplet) P _J
phenoxy ring.

(or

1H NMR 3.5-3.6 ppm (Triplet) ). A shift here confirms
successful conjugation at the

alcohol end.

The phenoxy group provides a

strong UV chromophore,
LC-MS UV Absorbance @ 254 nm S o ]

aiding in purification even if the

payloads are weak absorbers.

Storage & Stability

e Powder Form: Store at -20°C under desiccated conditions. Stable for >2 years.

e Solution (DMSO): Stable for 3—6 months at -20°C. Avoid repeated freeze-thaw cycles to
prevent moisture uptake, which can deactivate the alcohol or hydrolyze subsequent
activated esters.

o Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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